12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
The compound 12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a structurally complex tricyclic molecule featuring a fused oxa-aza ring system. Key structural attributes include:
- Core framework: A tricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene backbone, which combines bridged bicyclic and heterocyclic elements.
- 4-methoxy and 9,10-dimethyl groups, which modulate electronic and steric properties. An 11-one moiety, introducing a ketone functional group that may participate in hydrogen bonding or redox reactions.
This compound’s synthesis and structural characterization likely rely on crystallographic methods, as inferred from the widespread use of SHELX software for small-molecule refinement .
Properties
IUPAC Name |
12-(4-bromophenyl)sulfonyl-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO5S/c1-20-11-16(15-10-13(26-3)6-9-17(15)27-20)18(19(23)22(20)2)28(24,25)14-7-4-12(21)5-8-14/h4-10,16,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODHHKGSQCRJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=C(O2)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the bromophenyl and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The benzenesulfonyl group is a strong electron-withdrawing substituent, rendering the para-bromine atom susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
- Aromatic Amination : Reaction with amines (e.g., ammonia, alkylamines) may replace the bromine with an amino group, forming sulfonamide derivatives. A similar reaction was observed with 4-bromobenzenesulfonyl chloride reacting with aniline to yield sulfonamides .
- Cross-Coupling Reactions : The bromine may participate in Suzuki-Miyaura coupling with boronic acids in the presence of Pd catalysts, forming biaryl sulfones .
| Reaction Type | Conditions | Product Example | Source |
|---|---|---|---|
| SNAr (Amine) | K₂CO₃, DMF, 80°C | 4-(Amino)benzenesulfonyl derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | Biaryl sulfone |
Electrophilic Aromatic Substitution
The methoxy group (-OCH₃) is an ortho/para-directing activator, enabling electrophilic substitution on the aromatic ring. Potential reactions include:
- Nitration : Concentrated HNO₃/H₂SO₄ could introduce nitro groups at the activated positions.
- Halogenation : Bromination or chlorination may occur under Lewis acid catalysis (e.g., FeBr₃) .
Regioselectivity : The rigid tricyclic structure may sterically hinder substitution at certain positions, favoring para-substitution relative to the methoxy group .
Reduction of the Ketone
The ketone at position 11 can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. For example:
- NaBH₄ : Mild reduction in methanol yields the alcohol without affecting other functional groups .
- Catalytic Hydrogenation : H₂/Pd-C may reduce the ketone while preserving the sulfonyl group .
Hydrolysis of the Sulfonate Ester
Under acidic or basic conditions, the sulfonyl ester linkage may hydrolyze:
- Acidic Hydrolysis : H₂SO₄/H₂O cleaves the sulfonate ester, releasing the parent tricyclic alcohol and 4-bromobenzenesulfonic acid .
- Basic Hydrolysis : NaOH/EtOH promotes saponification, forming a sodium sulfonate salt .
Ring-Opening Reactions
The oxa (oxygen) and aza (nitrogen) rings may undergo ring-opening under harsh conditions:
- Acid-Catalyzed Ring Opening : HCl in dioxane could cleave the oxygen-containing ring, generating diol intermediates .
- Reductive Ring Opening : LiAlH₄ might reduce the lactam (aza ring) to an amine-linked structure .
Stability Considerations
The tricyclic framework confers rigidity, potentially limiting reactivity under mild conditions. Key stability observations:
Scientific Research Applications
12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of bromophenyl and sulfonyl groups on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form strong hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features
Key Observations
Substituent Effects: The bromobenzenesulfonyl group in the target compound likely increases lipophilicity and polarizability compared to the methylbenzenesulfonyl group in or the chloro-isopropylphenyl group in . Thione (C=S) in vs.
Heteroatom Diversity: The inclusion of sulfur in and introduces distinct reactivity (e.g., nucleophilic thiol interactions) absent in the target compound.
Ring System Complexity :
- Tetracyclic frameworks in and hexacyclic systems in exhibit higher conformational rigidity compared to the tricyclic core of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
